1-Bromo-2-(bromomethyl)-3-fluorobenzene
Overview
Description
1-Bromo-2-(bromomethyl)-3-fluorobenzene is an organic compound with the molecular formula C7H5Br2F It is a derivative of benzene, where the benzene ring is substituted with bromine, bromomethyl, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(bromomethyl)-3-fluorobenzene can be synthesized through a multi-step process involving the bromination and fluorination of benzene derivatives. One common method involves the bromination of 2-(bromomethyl)-3-fluorotoluene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled temperature and pressure conditions to ensure selective substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and continuous flow systems to optimize yield and purity. Safety measures are crucial due to the handling of reactive bromine and fluorine compounds.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(bromomethyl)-3-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-) or amines (NH2-), leading to the formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: The fluorine atom can direct electrophilic substitution reactions to the ortho and para positions relative to itself, allowing for further functionalization of the benzene ring.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents like water or ethanol.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, or bromine (Br2) with iron(III) bromide (FeBr3) for bromination.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products:
- Substituted benzene derivatives with various functional groups depending on the nucleophile or electrophile used in the reaction.
Scientific Research Applications
1-Bromo-2-(bromomethyl)-3-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(bromomethyl)-3-fluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents:
Nucleophilic Substitution: The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms they are attached to.
Electrophilic Aromatic Substitution: The fluorine atom, being an electron-withdrawing group, influences the reactivity of the benzene ring, directing electrophiles to specific positions.
Elimination Reactions: The presence of strong bases facilitates the removal of hydrogen and bromine atoms, leading to the formation of double bonds.
Comparison with Similar Compounds
1-Bromo-2-(bromomethyl)-3-fluorobenzene can be compared with other similar compounds:
1-Bromo-2-(bromomethyl)benzene: Lacks the fluorine atom, resulting in different reactivity and electronic properties.
1-Bromo-4-(bromomethyl)-2-chlorobenzene: Contains a chlorine atom instead of fluorine, affecting its chemical behavior and applications.
1-Bromo-2-methylbenzene: Has a methyl group instead of a bromomethyl group, leading to variations in its reactivity and use in synthesis.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-3-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCICURIWHWLGTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647448 | |
Record name | 1-Bromo-2-(bromomethyl)-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1548-81-8 | |
Record name | 1-Bromo-2-(bromomethyl)-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-(bromomethyl)-3-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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